molecular formula C17H19NO3S2 B2606703 3-(phenylsulfonyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide CAS No. 1208960-78-4

3-(phenylsulfonyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide

Cat. No. B2606703
CAS RN: 1208960-78-4
M. Wt: 349.46
InChI Key: OIQKGJFFGLLTGH-UHFFFAOYSA-N
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Description

3-(phenylsulfonyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide, also known as PTMC, is a chemical compound that has been attracting attention in the scientific community due to its potential applications in various fields. PTMC is a synthetic compound that can be obtained through a specific synthesis method. In

Scientific Research Applications

Quantum Chemical Studies

Research on related compounds like bicalutamide, which shares a sulfonyl component, focuses on quantum chemical studies to understand their steric energy and potential for blocking receptors in treating diseases like prostate cancer. These studies utilize software like ArgusLab to evaluate the molecular energy associated with bonded and non-bonded interactions, providing insights into the most energetically favorable conformations for drug effectiveness (Otuokere & Amaku, 2015).

Biocatalysis in Drug Metabolism

Compounds with biaryl-bis-sulfonamide structures, analogous in complexity to the query compound, have been the subject of biocatalysis research for drug metabolism. Studies involving microbial-based systems to produce mammalian metabolites of such compounds help in the full structure characterization by NMR spectroscopy, aiding the development of therapeutic agents by understanding their metabolic pathways (Zmijewski et al., 2006).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds containing phenylsulfonyl and cyclopropyl groups are critical for developing novel pharmaceuticals. Techniques like cyclopropanation and the study of structure-activity relationships provide insights into creating compounds with desired properties, such as high herbicidal activity or specific therapeutic effects. For instance, studies have shown that some α-phenylsulfonyl propanamides exhibit significant herbicidal activity against specific weeds without affecting rice plants, indicating the importance of structural configuration for activity specificity (Omokawa et al., 1985).

Antimicrobial and Anticonvulsant Activities

Research on sulfonamide moieties, a component of the compound , explores their incorporation into heterocyclic compounds for antimicrobial and anticonvulsant applications. These studies aim to synthesize new compounds with potential therapeutic benefits, demonstrating the wide range of applications for compounds with such functional groups (Darwish et al., 2014).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c19-16(8-12-23(20,21)14-5-2-1-3-6-14)18-13-17(9-10-17)15-7-4-11-22-15/h1-7,11H,8-10,12-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQKGJFFGLLTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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